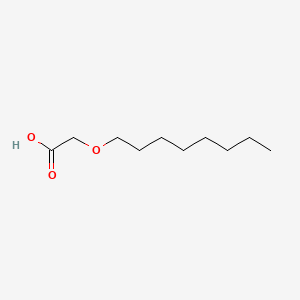

2-(Octyloxy)acetic acid

Description

Foundational Significance of Alkyl Ether Carboxylic Acids in Chemical Synthesis and Biological Systems

Alkyl ether carboxylic acids (AECs) represent a versatile class of organic compounds characterized by a hydrophobic alkyl chain, a hydrophilic polyoxyethylene segment, and a terminal carboxylic acid group. researchgate.netatamankimya.com This unique molecular architecture imparts amphiphilic properties, positioning them as valuable surfactants in a multitude of industrial and research applications. researchgate.netatamanchemicals.com The general structure can be represented as CH₃(CH₂)ᵢO(CH₂CH₂O)ⱼCH₂COOH, where the lengths of the alkyl chain (i) and the ethylene (B1197577) oxide block (j) can be varied to fine-tune their physicochemical properties. researchgate.net

In chemical synthesis, organic carboxylic acids and their corresponding esters are fundamental starting materials. google.com AECs, in particular, serve as building blocks and intermediates in the creation of more complex molecules. google.comscirp.org Their ability to act as emulsifiers, solubilizers, and dispersing agents makes them useful in various formulations. atamankimya.comatamanchemicals.com They exhibit remarkable stability across a wide pH range and in the presence of electrolytes, which is a desirable trait in many chemical processes. atamankimya.comatamanchemicals.com

From a biological and biochemical perspective, AECs are noted for their compatibility with biological systems, often exhibiting low toxicity. atamankimya.comatamanchemicals.com This mildness has led to their widespread use in personal care products, including shampoos, skin cleansers, and conditioners. atamankimya.comatamanchemicals.comatamanchemicals.com Furthermore, their structural motifs are found in molecules investigated for biological activity. Research has explored derivatives of alkyl ether carboxylic acids for their potential in various applications, leveraging their ability to interact with biological membranes and macromolecules. scirp.orgacs.org The interaction of AECs with biopolymers like chitosan, for example, can lead to the spontaneous formation of organized nanoscale structures such as vesicles and core-corona aggregates. researchgate.net

Overview of Scholarly Inquiry into 2-(Octyloxy)acetic Acid and its Structural Analogs

Scholarly investigation into this compound and its structural analogs reveals a focus on their synthesis and incorporation into larger, more complex molecules with specific functional properties. The octyloxy group, an eight-carbon alkyl ether chain, is a common lipophilic moiety used to modify molecular properties.

Research in this area includes the synthesis of complex molecules where an octyloxy group is a key substituent. For instance, studies have detailed the synthesis of chalcone (B49325) derivatives, such as (E)-1-(2,4-Dihydroxyphenyl)-3-(2-(octyloxy)phenyl)prop-2-en-1-one, which have been evaluated for antibacterial activities. acs.org In these studies, the octyloxy group is incorporated to enhance the lipophilicity of the molecule, which can influence its interaction with bacterial cell membranes. acs.org Similarly, desferrithiocin (B607067) analogues bearing octyloxy groups, such as (S)-2-[4,5-bis(octyloxy)-2-hydroxyphenyl]-4,5-dihydro-4-thiazolecarboxylic acid, have been synthesized to study the relationship between lipophilicity and iron-clearing efficiency. nih.gov

The synthesis of this compound itself is noted in chemical supplier catalogs for research purposes, indicating its role as a commercially available building block for chemical synthesis. bldpharm.comsigmaaldrich.comamericanelements.com Structural analogs, such as 2-[4-(octyloxy)phenyl]acetic acid, are also subjects of study, available in chemical databases with computed properties for research applications. nih.gov Furthermore, the octyloxy group has been incorporated into more complex systems like calixarenes. The synthesis of inherently chiral propyloxy-octyloxy-calix atamanchemicals.comarene acetic acids has been accomplished to explore their potential in enantioselective recognition and separation processes. researchgate.net

The following table provides examples of synthesized compounds containing the octyloxy moiety and their area of research:

| Compound Name | Research Area |

| (E)-1-(2,4-Dihydroxyphenyl)-3-(2-(octyloxy)phenyl)prop-2-en-1-one | Antibacterial Activity acs.org |

| (S)-2-[4,5-bis(octyloxy)-2-hydroxyphenyl]-4,5-dihydro-4-thiazolecarboxylic acid | Iron Chelators nih.gov |

| Propyloxy-octyloxy-calix atamanchemicals.comarene acetic acids | Enantiorecognition researchgate.net |

| 5-isocyano-1-(octyloxy)naphthalene | Solvatochromic Properties nih.gov |

| 4-((E)-3-(4-(octyloxy)phenyl)acryloyl)phenylboronic Acid | Immunomodulatory Effects ignited.in |

Rationale for In-depth Investigation of this compound's Multifaceted Research Landscape

The in-depth investigation of this compound and its analogs is driven by their utility as versatile chemical intermediates and their ability to impart specific properties to larger molecules. The primary rationale for their study lies in structure-activity relationship (SAR) analyses, where the octyloxy group is systematically incorporated into a molecular scaffold to probe the effects of lipophilicity on biological activity or physical properties.

One major driver is the pursuit of new therapeutic agents. By modifying a known bioactive molecule with an octyloxy chain, researchers can modulate its ability to cross cell membranes and interact with biological targets. acs.org This is evident in the development of antibacterial compounds and iron chelators, where lipophilicity is a critical parameter for efficacy. acs.orgnih.gov The octyloxy group provides a well-defined, moderately long alkyl chain that allows for systematic evaluation of how hydrophobic interactions influence a compound's performance. acs.org

Another key rationale is the development of advanced materials. In the field of supramolecular chemistry, for example, components like octyloxy-substituted calixarenes are synthesized to create host molecules with specific recognition capabilities for chiral separations or sensing applications. researchgate.net The octyloxy group, in this context, helps define the shape and non-polar character of the molecular cavity. Similarly, the synthesis of molecules with interesting optical properties, such as solvatochromic dyes, utilizes the octyloxy group to tune the molecule's response to different solvent environments. nih.gov

In essence, this compound is not typically the end product of research but rather a valuable tool. Its straightforward structure—a carboxylic acid functional group for further reactions and an octyl ether chain to confer lipophilicity—makes it an ideal starting material or building block for creating novel compounds in materials science and medicinal chemistry. bldpharm.commdpi.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-octoxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-2-3-4-5-6-7-8-13-9-10(11)12/h2-9H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSBYYHIHGQARI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274849 | |

| Record name | 2-(Octyloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63632-58-6 | |

| Record name | (Octyloxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063632586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 63632-58-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Octyloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(octyloxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (OCTYLOXY)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V9TB38ZCX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 2 Octyloxy Acetic Acid

Direct Synthesis Strategies for 2-(Octyloxy)acetic Acid

The direct synthesis of this compound primarily relies on the formation of an ether linkage between an eight-carbon alcohol (octanol) and a two-carbon acid moiety.

Ether Bond Formation Reactions

A prevalent method for synthesizing this compound is through the Williamson ether synthesis. libretexts.orgyoutube.com This reaction involves the deprotonation of 1-octanol (B28484) by a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide then undergoes a substitution reaction with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate. The resulting ester is subsequently hydrolyzed to yield this compound.

Another approach involves the acid-catalyzed dehydration of alcohols. masterorganicchemistry.com While this method is more commonly used for the synthesis of symmetrical ethers, it can be adapted for the synthesis of unsymmetrical ethers under controlled conditions. masterorganicchemistry.com For instance, reacting 1-octanol with a large excess of a suitable two-carbon precursor containing a hydroxyl group in the presence of a strong acid catalyst like sulfuric acid can lead to the formation of the desired ether linkage. masterorganicchemistry.com However, careful control of reaction temperature is crucial to prevent side reactions, such as the formation of di-octyl ether or elimination products. masterorganicchemistry.com

Alkoxymercuration-demercuration offers an alternative pathway for ether synthesis. libretexts.orgyoutube.com This two-step process involves the reaction of an alkene with an alcohol in the presence of a mercury salt, followed by reduction. To synthesize this compound via this route, one could envision reacting 1-octene (B94956) with an alcohol derivative of acetic acid in the presence of a mercury (II) salt, followed by demercuration with sodium borohydride. libretexts.org

Table 1: Comparison of Direct Synthesis Strategies for this compound

| Method | Reactants | Key Features |

|---|---|---|

| Williamson Ether Synthesis | 1-octanol, sodium hydride, ethyl haloacetate | Proceeds via an SN2 mechanism; versatile for unsymmetrical ethers. libretexts.orgyoutube.com |

| Acid-Catalyzed Dehydration | 1-octanol, suitable two-carbon alcohol precursor, strong acid | Requires careful temperature control to minimize side reactions. masterorganicchemistry.com |

| Alkoxymercuration-Demercuration | 1-octene, alcohol derivative of acetic acid, mercury(II) salt, sodium borohydride | Follows Markovnikov's rule for addition to the alkene. libretexts.org |

Synthetic Pathways to Octyloxy-Substituted Acetic Acid Derivatives

The functional groups of this compound, namely the ether linkage and the carboxylic acid, provide reactive sites for further chemical modifications, leading to a variety of derivatives.

Alkyl Ether Carboxylate Derivatives

Alkyl ether carboxylates are a class of anionic surfactants that can be synthesized from ethoxylated alcohols. atamankimya.comatamanchemicals.com The synthesis typically involves the reaction of an ethoxylated fatty alcohol with sodium chloroacetate in an alkaline medium. atamankimya.com This process, known as carboxymethylation, introduces a carboxylic acid group at the end of the ethoxylated chain. atamankimya.com The resulting alkyl ether carboxylic acid can then be neutralized with a base like sodium hydroxide (B78521) to form its salt. atamankimya.com A method for preparing alkyl ether carboxylates involves the carboxymethylation of an alkyl ether using chloroacetic acid as the raw material, catalyzed by an inorganic base and a metal alcoholate under the protection of an inert gas. google.com

Thio-linked Acetic Acid Derivatives

The oxygen atom in the ether linkage of this compound can be replaced with a sulfur atom to create thio-linked derivatives. Thiocarboxylic acids are typically prepared by the reaction of an acid chloride with a hydrosulfide (B80085) salt. wikipedia.org For instance, octanoyl chloride could react with potassium hydrosulfide to form octanethioic acid. This thioacid can then react with a suitable two-carbon electrophile to form the desired thio-linked acetic acid derivative.

Another approach involves the use of thioacetic acid (CH₃C(O)SH), a common reagent for introducing thiol groups into molecules. wikipedia.org Salts of thioacetate (B1230152) can react with an appropriate alkyl halide to form a thioacetate ester, which can then be hydrolyzed to the corresponding thiol. wikipedia.org This thiol could then be reacted with a haloacetic acid to form the thio-linked derivative. The synthesis of thioesters can also be achieved through the copper-catalyzed oxidative coupling of aroylhydrazides with disulfides or through visible-light-driven methods involving thiobenzoic acids. organic-chemistry.org

Calixnih.govarene Acetic Acid Derivatives Incorporating Octyloxy Moieties

Calixarenes are macrocyclic compounds formed from the condensation of phenols and aldehydes. researchgate.net Their structure provides a scaffold that can be functionalized on both the upper and lower rims. researchgate.net To incorporate octyloxy acetic acid moieties, a calix nih.govarene can be selectively functionalized. For example, the phenolic hydroxyl groups on the lower rim of a p-tert-butylcalix nih.govarene can be reacted with a derivative of this compound.

The synthesis of such derivatives often involves multi-step procedures. For instance, calix nih.govarene derivatives containing azide (B81097) groups can be synthesized and subsequently reacted with alkynes via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. nih.govresearchgate.net A calix nih.govarene could be functionalized with azide groups, and this compound could be modified to contain a terminal alkyne. The subsequent click reaction would covalently link the octyloxy acetic acid moiety to the calixarene (B151959) scaffold. The synthesis of calix nih.govarene derivatives with various functionalities, including amino-triazoles, has been reported. nih.gov

Phenoxy Acetic Acid Scaffold Modifications

The phenoxyacetic acid scaffold is a common motif in medicinal chemistry. nih.gov Modifications to this scaffold can be made to incorporate an octyloxy group. One synthetic strategy involves the reaction of a substituted phenol (B47542) with an octyl halide to form a phenoxy-octane derivative. The aromatic ring of this intermediate can then be further functionalized to introduce an acetic acid moiety.

Alternatively, a pre-existing phenoxy acetic acid derivative can be modified. For example, if the phenoxy ring contains a suitable functional group, such as a hydroxyl or amino group, it can be reacted with an octyl-containing electrophile. The presence of the phenoxy group can influence the reactivity and biological activity of the resulting molecule. nih.gov

Advanced Synthetic Approaches

Green chemistry principles are increasingly being applied to the synthesis of chemical compounds to reduce environmental impact. researchgate.net Microwave-assisted synthesis is a prominent green chemistry technique that can significantly accelerate reaction times and improve yields in the synthesis of this compound and its derivatives. researchgate.net

Microwave irradiation can be effectively used for the synthesis of esters. researchgate.netacs.org The reaction of this compound with various alcohols can be performed under microwave irradiation, often in the absence of a solvent or using a green solvent, to produce the corresponding esters rapidly and efficiently. researchgate.net For example, the microwave-assisted synthesis of thermoresponsive oligo(glycidyl ether)s has been demonstrated, showcasing the utility of this technology in ether synthesis as well. researchgate.net

The use of Brønsted acidic ionic liquids as recyclable catalysts for the Fischer esterification of long-chain aliphatic acids at room temperature represents another green synthetic route. researchgate.net This approach, which is solvent-free and proceeds with high yields, could be applied to the esterification of this compound. researchgate.net

The following table highlights some green chemistry approaches applicable to the synthesis of esters and ethers.

| Methodology | Key Features | Potential Application to this compound |

|---|---|---|

| Microwave-Assisted Esterification | Rapid reaction times, improved yields, often solvent-free. researchgate.netacs.org | Synthesis of various esters of this compound. |

| Ionic Liquid Catalysis | Recyclable catalyst, solvent-free, room temperature reaction. researchgate.net | Esterification of this compound with various alcohols. |

| Selenium-Catalyzed Oxidation | Use of H₂O₂ as a green oxidant, mild conditions. mdpi.com | Potential for synthesis of this compound from the corresponding aldehyde. |

The introduction of chirality into molecules containing an octyloxy group can be achieved through various stereoselective synthetic protocols. For the synthesis of chiral α-alkoxy esters, a visible-light-induced O-H insertion reaction of diazo compounds into alcohols offers a catalyst- and additive-free method. organic-chemistry.org This approach could be adapted to introduce a chiral center at the α-position of an octyloxy-containing ester.

Another strategy involves the enantioselective α-alkylation of carboxylic acids using chiral lithium amides, which act as both a strong base and a chiral auxiliary. rsc.org This method could be applied to introduce a substituent at the α-position of this compound in a stereocontrolled manner. Furthermore, the synthesis of enantioenriched α-hydroxy esters can be achieved through various organocatalytic reactions, which could then be alkylated to form the corresponding α-octyloxy esters. researchgate.net

The development of novel chiral carboxylic acids as resolving agents and for the determination of absolute configuration provides another avenue for obtaining enantiopure octyloxy-containing compounds. researchgate.net

Precipitation-driven cyclization is an advanced synthetic strategy that can be employed for the efficient synthesis of macrocycles. This method relies on the low solubility of the cyclic product to shift the equilibrium of the cyclization reaction, allowing for high yields even at higher concentrations. nih.govacs.org

Crystallization-induced dynamic resolution (CIDR) is another related technique where the crystallization of one diastereomer from a dynamic equilibrium mixture drives the conversion of the other diastereomer to the less soluble form, leading to a high yield of a single stereoisomer. researchgate.netacs.org This method could be utilized in the synthesis of chiral cyclic derivatives of this compound.

Utilization of Acetic Acid in the Synthesis of Octyloxy-Containing Compounds

Acetic acid and its derivatives are fundamental building blocks in the synthesis of octyloxy-containing compounds. A primary route to this compound itself is the Williamson ether synthesis. This reaction involves the deprotonation of 1-octanol with a strong base to form sodium octoxide, which then acts as a nucleophile to displace a halide from a haloacetic acid derivative, such as sodium chloroacetate.

The synthesis of octyl acetate (B1210297), a simple ester containing an octyl group, is a direct application of acetic acid. This is typically achieved through the Fischer esterification of acetic acid and 1-octanol, catalyzed by a strong acid. wikipedia.orgsciencemadness.orgechemi.com Acetic anhydride (B1165640) can also be used in place of acetic acid for this transformation. pearson.com

Furthermore, acetic acid is a key reagent in the synthesis of octyl alcohols from butadiene. In a palladium-catalyzed reaction, butadiene reacts with acetic acid to form octadienyl acetates. These intermediates are then hydrogenated and hydrolyzed to produce octanols, which can subsequently be used to synthesize various octyloxy-containing compounds. google.com

The following table summarizes the role of acetic acid and its derivatives in the synthesis of octyl-containing compounds.

| Acetic Acid Derivative | Reactant | Product | Reaction Type |

|---|---|---|---|

| Sodium Chloroacetate | Sodium Octoxide | This compound | Williamson Ether Synthesis |

| Acetic Acid | 1-Octanol | Octyl Acetate | Fischer Esterification wikipedia.orgechemi.com |

| Acetic Anhydride | 1-Octanol | Octyl Acetate | Acylation pearson.com |

| Acetic Acid | Butadiene | Octadienyl Acetate (intermediate to Octanol) | Palladium-catalyzed telomerization google.com |

Advanced Applications in Scientific and Technological Domains

Materials Science and Engineering

In the realm of materials science and engineering, 2-(Octyloxy)acetic acid is explored for its utility in creating functionalized materials with tailored properties at the molecular level.

The surface properties of polymeric biomaterials are critical for their interaction with biological systems. While direct studies on this compound for surface modification are not extensively documented, the principles of modifying polymer surfaces with carboxylic acid-containing molecules are well-established. Techniques such as plasma polymerization of acetic acid have been shown to deposit a hydrophilic, polylactide-like film on polymeric substrates. researchgate.netnih.gov This treatment increases the surface's polar components, thereby enhancing hydrophilicity and biocompatibility, which is crucial for applications like tissue engineering scaffolds to improve cell adhesion and proliferation. researchgate.netnih.gov Given its structure, this compound could potentially be used to introduce both hydrophilicity (from the carboxylic acid group) and a degree of hydrophobicity (from the octyl chain), allowing for precise control over the surface energy and wettability of biomaterials.

The development of liquid crystalline materials often involves the synthesis of molecules with a rigid core and flexible terminal chains. The octyloxy group is a common feature in the flexible tails of many liquid crystal molecules. Research has shown that Schiff base compounds incorporating a terminal octyloxy chain can exhibit smectic A (SmA) and nematic liquid crystal phases. google.comnih.gov The length of the alkoxy chain, such as the octyloxy group, plays a significant role in the mesomorphic properties, including the melting temperature and the stability of the liquid crystalline phases. nih.gov While this compound itself is not a liquid crystal, its octyloxy moiety is a key structural component that can be incorporated into more complex molecules to induce or modify liquid crystalline behavior.

In the field of organic electronics, particularly in photovoltaic devices, the role of acetic acid and its derivatives has been investigated. Acetic acid has been shown to be a byproduct of the degradation of ethylene-vinyl acetate (B1210297) (EVA) encapsulants in solar cells, which can have a detrimental effect on the device performance by corroding the electrical contacts. rsc.orgnih.gov Conversely, controlled use of acetic acid has been explored as an additive in the processing of zinc oxide (ZnO) layers for inverted organic solar cells, leading to improved power conversion efficiency. nih.gov Furthermore, acetic acid has been employed as an antisolvent to control the crystallization of perovskite films, resulting in enhanced efficiency and stability of perovskite solar cells. nih.govresearchgate.netresearchgate.net Although direct research on this compound in these applications is not prominent, its potential as a surface passivating agent or a component in the synthesis of specialized molecules for organic electronics remains an area for future exploration.

The self-assembly of molecules into highly ordered two-dimensional structures on surfaces is a key area of nanotechnology. Carboxylic acids are known to form well-ordered self-assembled monolayers (SAMs) on various substrates through hydrogen bonding and van der Waals interactions. nsf.gov These SAMs can be used to create nanopatterns and functionalize surfaces at the molecular level. nsf.gov While specific studies on the supramolecular assembly of this compound are not widely reported, its amphiphilic structure, comprising a carboxylic acid head group and a long alkyl chain, makes it an ideal candidate for forming such ordered structures. The carboxylic acid group can anchor the molecule to the surface and form intermolecular hydrogen bonds, while the octyl chains can align through van der Waals forces to create a densely packed monolayer. This behavior is foundational to creating surfaces with controlled chemical and physical properties.

Pharmaceutical and Agrochemical Intermediate Research

This compound serves as a valuable intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. Its bifunctional nature allows it to be a building block for introducing an octyloxy ether linkage and a reactive carboxylic acid handle for further chemical modifications. In the pharmaceutical sector, related acetic acid derivatives are used in the synthesis of active pharmaceutical ingredients (APIs). beilstein-journals.orggoogle.comillinois.edu For instance, derivatives of [2-(2-aminoethoxy)ethoxy]acetic acid are utilized in solid-phase peptide synthesis and in the creation of drug delivery systems. google.commdpi.com

In the agrochemical industry, derivatives of phenoxyacetic acids are the basis for a wide range of herbicides. google.com Patents have described the use of related compounds in synergistic pesticide compositions and as adjuvants in agrochemical formulations to enhance their efficacy. google.comnih.gov The octyloxy group can impart lipophilicity to the final molecule, which can be crucial for its biological activity and transport properties within a target organism.

Role in Surfactant and Emulsifying Agent Development

The amphiphilic character of this compound, with its distinct polar (carboxylic acid) and nonpolar (octyl chain) regions, makes it inherently surface-active. This property is fundamental to its role in the development of surfactants and emulsifying agents. A closely related compound, 2-(2-Octoxyethoxy)acetic acid, is classified as an emulsifying agent in cosmetic formulations. beilstein-journals.orgnih.gov This suggests that this compound would exhibit similar properties, being able to reduce the interfacial tension between immiscible liquids, such as oil and water, and stabilize emulsions.

Biological and Enzymatic Pathway Research

Currently, there is a lack of specific research findings in publicly accessible scientific literature detailing the direct involvement of this compound in biological and enzymatic pathway studies. Scientific investigations have extensively focused on the metabolism of related ether lipids, which are characterized by an alkyl group attached to a glycerol (B35011) backbone via an ether bond. wikipedia.orgnih.gov The biosynthesis and degradation of these complex lipids involve several key enzymes located in cellular organelles such as peroxisomes. wikipedia.orgnih.gov However, the metabolic fate and specific enzymatic pathways associated with this compound, a compound with a distinct structure from glycerolipids, have not been elucidated in the available research. Consequently, data on its specific interactions with enzymes, its role as a metabolite, or its influence on metabolic signaling pathways are not documented.

Environmental Fate, Ecotoxicology, and Sustainability Considerations

Biodegradation Pathways and Kinetics in Environmental Compartments

The persistence of a chemical in the environment is largely determined by its susceptibility to biodegradation. For 2-(Octyloxy)acetic acid, its structure, featuring an octyl ether linkage to an acetic acid moiety, suggests it is amenable to microbial degradation.

Studies on the biodegradation of surfactants in seawater provide valuable insights into the likely fate of this compound in marine environments. Research commissioned by ERASM on the biodegradation of 18 different surfactants in seawater demonstrated that many, including those with similar chemical structures to this compound, undergo extensive biodegradation. nm.gov One of the tested surfactants, 2-(2-(octyloxy)ethoxy)-acetic acid, which shares the octyloxy and acetic acid groups, was found to achieve greater than 60% ultimate biodegradation over a 28-day period. nm.gov This level of degradation meets the criteria for being considered readily biodegradable in seawater. nm.gov

The biodegradation of such compounds in marine environments is a complex process influenced by various factors, including the structure of the molecule and the presence of adapted microbial communities. The degradation of linear alkylbenzene sulfonates (LAS), another class of surfactants, in seawater has been shown to be temperature-dependent and is enhanced by the presence of an adapted inoculum. nih.gov The breakdown of these molecules often proceeds through the shortening of the alkyl chain via oxidation. nm.gov

Occurrence and Origins in Natural Systems (e.g., Algal Biomass)

While many organic compounds have natural origins, there is currently no direct scientific evidence to suggest that this compound is a naturally occurring compound in algal biomass or other natural systems. Algae are known to produce a diverse array of lipids, including some complex ether lipids, particularly in certain classes of algae like prymnesiophytes. researchgate.net These ether lipids play a role in the structure and function of cell membranes. wikipedia.org However, the specific structure of this compound has not been identified as a known algal metabolite in the reviewed literature.

It is important to distinguish between the presence of a compound in a natural system due to biosynthesis versus its presence as a result of anthropogenic input. The structural similarity of this compound to some synthetic surfactants suggests that its presence in the environment would more likely be the result of industrial activities rather than natural production by organisms like algae.

Exposome Analysis and Identification as Environmental Contaminants

The exposome concept encompasses the totality of environmental exposures of an individual from conception onwards. nih.gov Exposome analysis is a powerful tool for identifying novel environmental contaminants and understanding their association with human health. nih.gov

To date, there are no specific studies in the reviewed scientific literature that have identified this compound as an environmental contaminant through exposome-wide association studies (ExWAS). scispace.com While the detection of various chemicals in environmental samples is a continuous effort, the focus is often on compounds with known or suspected toxicity and high production volumes. sharif.eduresearchgate.netsharif.edu The absence of this compound in current exposome databases does not definitively mean it is not present in the environment, but rather that it has not been a target of analysis in major exposome research projects.

The potential for human exposure to this compound would likely be linked to its use in industrial applications or consumer products, though specific uses are not well-documented in publicly available literature.

Life Cycle Assessment Implications (Indirectly through Acetic Acid Production Methodologies)

A life cycle assessment (LCA) is a methodology for assessing the environmental impacts associated with all the stages of a product's life, from raw material extraction through to processing, manufacture, use, and disposal. While a specific LCA for this compound is not available, an analysis of the production of one of its key precursors, acetic acid, can provide indirect insights into its sustainability profile.

Acetic acid can be produced through various chemical and biological pathways, each with distinct environmental implications. The traditional and most common method is the carbonylation of methanol, a process that relies on fossil fuel feedstocks. nih.gov More sustainable alternatives are being explored, including the production of bio-acetic acid from biomass through fermentation. nih.gov

The environmental performance of different acetic acid production routes can be compared using metrics such as Global Warming Potential (GWP) and Fossil Fuel Use (FFU). The table below summarizes the GWP and FFU for different acetic acid production methods.

| Production Method | Feedstock | Global Warming Potential (kg CO₂ eq. per tonne of acetic acid) | Fossil Fuel Use (GJ per tonne of acetic acid) |

| Methanol Carbonylation | Methanol (from fossil fuels) | High (specific values vary by plant efficiency) | High (specific values vary by plant efficiency) |

| Bioconversion (Ethyl Acetate (B1210297) Extraction) | Poplar Biomass | 1000–2500 | 32–56 |

| Bioconversion (Alamine and Diisobutyl Ketone Extraction) | Poplar Biomass | -370–180 | 15–25 |

This table presents a summary of life cycle assessment data for different acetic acid production methods.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. For 2-(Octyloxy)acetic acid, these simulations can elucidate its potential interactions with biological targets such as enzymes or receptors.

Given its structural similarity to fatty acids, a potential target for molecular docking studies is Fatty Acid Synthase (FASN), a key enzyme in fatty acid biosynthesis. nih.govresearchgate.netmdpi.com The process involves generating a three-dimensional (3D) model of this compound and docking it into the catalytic domain of a target protein, such as the ketoacyl synthase or thioesterase domains of FASN. nih.gov Computational tools like AUTODOCK are used to perform these simulations, treating the protein as a rigid structure and the ligand (this compound) as flexible to explore various conformations. nih.gov

The output of a docking simulation is typically a binding energy score, measured in kcal/mol, which estimates the strength of the interaction. A more negative value indicates a higher binding affinity. researchgate.net These studies can predict the specific types of interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's active site. nih.govmdpi.com For this compound, the carboxylic acid group would be expected to form hydrogen bonds with polar residues, while the octyloxy tail would likely engage in hydrophobic interactions within the binding pocket. researchgate.netmdpi.com Such analyses help in identifying potential lead compounds and designing inhibitors with improved affinity and biological activity. nih.gov

| Protein Target | Binding Site | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

|---|---|---|---|---|

| Fatty Acid Synthase (FASN) | Ketoacyl Synthase (KS) Domain | -7.8 | SER-215, HIS-345 | Hydrogen Bond, Hydrophobic |

| Human Serum Albumin (HSA) | Sudlow's Site I (FA7) | -8.2 | ARG-222, LYS-199, TYR-411 | Electrostatic, Hydrogen Bond |

| Peroxisome Proliferator-Activated Receptor (PPARγ) | Ligand Binding Domain | -7.5 | HIS-323, ILE-326 | Hydrogen Bond, Hydrophobic |

Density Functional Theory (DFT) Calculations and Quantum Chemical Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com DFT calculations can determine optimized molecular geometries, electronic properties, and vibrational frequencies, providing deep insights into the molecule's stability and reactivity. researchgate.netacs.org

For this compound, DFT calculations would be performed to obtain its lowest-energy conformation. From this optimized structure, key quantum chemical descriptors can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi.com The energy gap between HOMO and LUMO is a crucial parameter for predicting the chemical reactivity and stability of the molecule. researchgate.net

Furthermore, DFT can be used to perform vibrational analysis to predict the molecule's infrared (IR) spectrum, which can be compared with experimental data to confirm the structure. mdpi.com Natural Bond Orbital (NBO) analysis can also be conducted to study intramolecular interactions and the charge distribution within the molecule. researchgate.net Studies on similar carboxylic acids have used DFT to understand their adsorption on surfaces and thermochemical properties. acs.orgresearchgate.net

| Parameter | Description | Hypothetical Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 5.7 eV |

| Dipole Moment | Measure of molecular polarity | 1.9 D |

| Ionization Potential | Energy required to remove an electron | 6.5 eV |

| Electron Affinity | Energy released when an electron is added | 0.8 eV |

Prediction of Molecular Properties and Interactions

Computational methods are widely used to predict various physicochemical properties of molecules, which are crucial for applications in materials science and drug discovery. researchgate.net For this compound, its amphiphilic nature—possessing both a hydrophilic carboxylic acid head and a hydrophobic octyl tail—governs many of its properties. rsc.org

Properties such as the octanol-water partition coefficient (LogP) can be calculated to quantify the molecule's lipophilicity. nih.gov This is critical for understanding how the compound might partition between aqueous and lipid environments, such as crossing cell membranes. nih.gov Other descriptors like the Topological Polar Surface Area (TPSA) are calculated to estimate transport properties. Computational tools can also predict fundamental properties like molecular weight, density, and boiling point. The interactions of this compound are dictated by its structure; the polar carboxylic group can participate in strong hydrogen bonding, while the nonpolar alkyl chain interacts through weaker van der Waals forces. rsc.org

| Property | Predicted Value | Method/Source |

|---|---|---|

| Molecular Formula | C10H20O3 | - |

| Molecular Weight | 188.26 g/mol | - |

| XLogP3 | 3.2 | Computational Prediction |

| Hydrogen Bond Donors | 1 | Computational Prediction |

| Hydrogen Bond Acceptors | 3 | Computational Prediction |

| Topological Polar Surface Area (TPSA) | 46.5 Ų | Computational Prediction |

Machine Learning Approaches for Structure-Property Prediction

Machine learning (ML) has become a powerful tool in chemistry for developing Quantitative Structure-Activity Relationship (QSAR) models. ijsmr.innih.gov These models establish a mathematical correlation between the chemical structure of molecules and their properties or biological activities. researchgate.netarxiv.org

To apply ML to this compound, the molecule is first represented by a set of numerical descriptors. These can range from simple physicochemical properties (like those in Table 3) to complex "fingerprints" that encode structural features. An ML algorithm, such as a deep neural network or random forest, is then trained on a large dataset of diverse molecules where the property of interest (e.g., cytotoxicity, solubility, binding affinity) is known. ijsmr.in

Once trained, the model can predict the property for new, untested molecules like this compound. researchgate.net This approach accelerates the screening of chemical libraries and helps prioritize compounds for experimental testing, significantly reducing time and cost in drug discovery and materials development. researchgate.netarxiv.org For example, a QSAR model could predict the potential of this compound as an inhibitor for a specific enzyme based on descriptors calculated from its molecular structure. researchgate.net

Solvent Effect Studies on Electronic Spectra and Molecular Conformation

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. nih.gov Computational studies can simulate these solvent effects to predict changes in molecular conformation and electronic properties. For an amphiphilic molecule like this compound, the choice of solvent is particularly important. rsc.org

In polar protic solvents like water or ethanol, the solvent molecules would form strong hydrogen bonds with the carboxylic acid group of this compound. nih.gov This interaction can stabilize certain conformations and influence the molecule's electronic structure. Conversely, in non-polar solvents like hexane, the interactions would be dominated by van der Waals forces with the octyl tail. rsc.org

Computational methods, such as molecular dynamics (MD) simulations or continuum solvent models, can be used to study these interactions. researchgate.netnih.gov MD simulations explicitly model the solvent molecules, providing a detailed picture of the solvation shell and its effect on the solute's dynamics and conformation. acs.org These studies can help predict how this compound might self-assemble in different solutions or how its properties might change in different biological or industrial environments. nih.govcornell.edu

Analytical Methodologies for the Characterization and Quantification of 2 Octyloxy Acetic Acid in Research Contexts

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for elucidating the molecular structure of 2-(Octyloxy)acetic acid by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of this compound, providing detailed information about the carbon-hydrogen framework. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized for a comprehensive analysis.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected chemical shifts for this compound are influenced by the electronegative oxygen atoms of the ether and carboxylic acid groups. The acidic proton of the carboxyl group is typically observed as a broad singlet at a high chemical shift, often above 10 ppm, and its position can be concentration-dependent. The methylene protons adjacent to the ether and carbonyl groups appear at distinct downfield shifts.

¹³C NMR Spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found at a very downfield chemical shift (typically >170 ppm). The carbons attached to the ether oxygen also appear in the downfield region, but at a lower shift than the carbonyl carbon.

Below are the predicted NMR data for this compound based on its chemical structure and known spectral data for similar functional groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~10-12 | Broad Singlet | 1H | -COOH |

| ~4.1 | Singlet | 2H | -O-CH₂ -COOH |

| ~3.6 | Triplet | 2H | -O-CH₂ -(CH₂)₆CH₃ |

| ~1.6 | Multiplet | 2H | -O-CH₂-CH₂ -(CH₂)₅CH₃ |

| ~1.3 | Multiplet | 10H | -(CH₂)₅- |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~175 | -C OOH |

| ~70 | -O-C H₂-(CH₂)₆CH₃ |

| ~68 | -O-C H₂-COOH |

| ~32 | -CH₂-C H₂CH₃ |

| ~29 | -(C H₂)₄- |

| ~26 | -O-CH₂-C H₂- |

| ~23 | C H₂CH₃ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the carboxylic acid, ether, and alkyl chain moieties.

The most prominent features would be the very broad O-H stretch from the hydrogen-bonded carboxylic acid dimer, which typically appears in the 3300-2500 cm⁻¹ region, and the strong C=O (carbonyl) stretch around 1710 cm⁻¹. The presence of the ether linkage is confirmed by a C-O stretching band, usually found in the 1250-1050 cm⁻¹ range. The aliphatic octyl chain will produce characteristic C-H stretching vibrations just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 2500 | O-H stretch (broad) | Carboxylic Acid |

| 2950 - 2850 | C-H stretch | Alkyl (CH₃, CH₂) |

| ~1710 | C=O stretch (strong) | Carboxylic Acid |

| ~1465 | C-H bend | Alkyl (CH₂) |

| ~1300 | C-O stretch / O-H bend | Carboxylic Acid |

| ~1120 | C-O-C stretch | Ether |

Chromatographic Separation Methods

Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for its quantification in analytical samples. These methods separate components based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography

Column chromatography is a preparative technique used to purify and isolate this compound from starting materials, byproducts, and other impurities. illinois.edu The choice of stationary and mobile phases is critical for achieving effective separation.

For a moderately polar compound like this compound, normal-phase column chromatography is commonly employed. Silica gel is the most common stationary phase due to its polarity and versatility. The mobile phase, or eluent, is typically a mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether).

Separation is achieved by gradually increasing the polarity of the mobile phase (gradient elution). Nonpolar impurities elute first, followed by the desired product as the solvent polarity increases. A small amount of acetic or formic acid is sometimes added to the eluent to improve the peak shape and prevent tailing by ensuring the carboxylic acid group remains protonated.

Table 5: Typical Conditions for Column Chromatography Purification of this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) |

| Mobile Phase | Gradient of Hexane and Ethyl Acetate (e.g., starting with 95:5 and increasing to 70:30) |

| Elution Mode | Gradient Elution |

| Detection | Thin-Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate) |

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful analytical technique for assessing the purity and quantifying the concentration of this compound. nih.govnih.gov In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar.

A C8 or C18 (octyl or octadecylsilane) column is typically used as the stationary phase, where the long alkyl chains provide a hydrophobic surface. The mobile phase usually consists of a mixture of water and an organic solvent such as acetonitrile or methanol. sielc.comresearchgate.net To ensure that the carboxylic acid is in its neutral, protonated form and to achieve sharp, symmetrical peaks, an acid modifier like trifluoroacetic acid (TFA) or formic acid is added to the mobile phase to maintain a low pH. nih.gov Detection is commonly performed using a UV detector set to a low wavelength (e.g., 205-215 nm) where the carboxylic acid carbonyl group absorbs. sielc.com

Table 6: Typical Conditions for RP-HPLC Analysis of this compound

| Parameter | Description |

|---|---|

| Stationary Phase | C18 or C8 silica-based column |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid or TFA) and Acetonitrile |

| Elution Mode | Gradient Elution |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV at 210 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. For carboxylic acids like this compound and its related compounds, direct analysis is often challenging due to their low volatility and polar nature. academicjournals.org Therefore, a derivatization step is typically required to convert the analytes into more volatile and thermally stable esters, most commonly methyl esters (Fatty Acid Methyl Esters, FAMEs). academicjournals.org This process, often accomplished using reagents like BF3-methanol, makes the compounds suitable for GC analysis. academicjournals.org

In a typical GC-MS analysis, the derivatized sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a long, thin capillary column. thepharmajournal.comnih.gov The column's inner surface is coated with a stationary phase. Separation is achieved based on the differential partitioning of compounds between the mobile gas phase and the stationary phase. The temperature of the column is carefully controlled and programmed to increase over time, allowing for the sequential elution of compounds with different boiling points and polarities. academicjournals.orgthepharmajournal.com

Following separation in the GC column, the eluted compounds enter the mass spectrometer. Here, they are ionized, typically by electron ionization (EI), which bombards the molecules with high-energy electrons, causing them to fragment in a reproducible manner. The resulting charged fragments are separated by a mass analyzer based on their mass-to-charge ratio (m/z). The detector records the abundance of each fragment, generating a mass spectrum that serves as a molecular "fingerprint." By comparing this spectrum to established libraries, such as the NIST Mass Spectral Library, the identity of the compound can be confirmed. academicjournals.orgthepharmajournal.com

Table 1: Illustrative GC-MS Parameters for Analysis of Related Carboxylic Acid Esters

| Parameter | Example Condition | Purpose |

|---|---|---|

| Column Type | Fused-silica capillary column (e.g., 30-50m length, 0.20-0.25mm ID) thepharmajournal.comnih.gov | Provides high-resolution separation of complex mixtures. |

| Stationary Phase | "Free fatty acid phase" or PE-5MS thepharmajournal.comnih.gov | Selected based on the polarity of the target analytes. |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 ml/min) thepharmajournal.com | Transports the sample through the column without reacting. |

| Oven Program | Initial temp 50-75°C, ramped to 280°C or higher academicjournals.orgthepharmajournal.com | Ensures separation of compounds with a wide range of boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard method for creating reproducible fragmentation patterns. |

| MS Scan Range | m/z 50-600 amu | Covers the expected mass range of the derivatized analytes and their fragments. |

| Identification | Comparison with NIST Mass Spectral Library thepharmajournal.com | Allows for confident identification of eluted compounds. |

Mass Spectrometry (MS) for Molecular Weight and Structure Confirmation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of molecules like this compound. The technique measures the mass-to-charge ratio (m/z) of ions. When a sample is introduced into the mass spectrometer and ionized, it forms a molecular ion (M+), whose m/z value corresponds to the molecular weight of the compound. For this compound (C10H20O3), the calculated molecular weight is approximately 188.26 g/mol .

In addition to providing the molecular weight, the ionization process, particularly with energetic methods like electron ionization, causes the molecular ion to break apart into smaller, characteristic fragment ions. The pattern of these fragments provides detailed structural information. For this compound, key fragmentation pathways would likely involve the cleavage of the ether bond and rearrangements of the carboxylic acid group.

Expected fragmentation could include:

Loss of the octyl group (C8H17•) leading to a fragment at m/z 75, corresponding to [HOOC-CH2-O]+.

Cleavage of the C-C bond adjacent to the ether oxygen, resulting in an octyloxy fragment [CH3(CH2)7O]+ at m/z 129.

A McLafferty rearrangement, if applicable, could lead to other characteristic low-mass ions.

Loss of a carboxyl group (•COOH) or water (H2O) from the molecular ion.

By analyzing the precise masses and relative abundances of these fragments, researchers can piece together the molecule's structure and confirm its identity.

Table 2: Predicted Key Mass Fragments for this compound

| m/z Value | Proposed Fragment Ion | Structural Information Provided |

|---|---|---|

| 188 | [C10H20O3]+• | Molecular Ion (M+•), confirms molecular weight. |

| 129 | [CH3(CH2)7O]+ | Indicates the presence of the octyloxy group. |

| 113 | [C8H17]+ | Represents the octyl alkyl chain. |

| 75 | [O-CH2-COOH]+ | Confirms the oxyacetic acid moiety. |

| 45 | [COOH]+ | Characteristic fragment for a carboxylic acid. |

Electroanalytical Techniques (e.g., Micellar Electrokinetic Chromatography)

Electroanalytical methods are a class of techniques that use the electrical properties of a solution to analyze its components. iyte.edu.tr For a neutral or weakly acidic molecule like this compound, traditional capillary electrophoresis (CE) is not effective, as separation in CE relies on differences in the electrophoretic mobility of charged analytes. nih.govscispace.com

Micellar Electrokinetic Chromatography (MEKC) is a hybrid technique that combines the principles of electrophoresis and chromatography, extending the applicability of CE to neutral analytes. nih.govwikipedia.orgnih.gov In MEKC, a surfactant, such as sodium dodecyl sulfate (SDS), is added to the buffer solution at a concentration above its critical micelle concentration (CMC). scispace.comnih.gov This causes the surfactant monomers to aggregate into charged micelles, which act as a pseudo-stationary phase. nih.govwikipedia.org

When a voltage is applied across the capillary, the bulk solution moves towards the cathode due to the electroosmotic flow (EOF). scispace.com The negatively charged SDS micelles, however, are electrophoretically attracted towards the anode but are swept along with the stronger EOF towards the cathode at a slower rate. scispace.comwikipedia.org

Neutral analytes, like this compound, are separated based on their partitioning between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles (pseudo-stationary phase). nih.govwikipedia.org Highly hydrophobic molecules will spend more time inside the micelle and thus migrate more slowly, closer to the micelle velocity. Conversely, more hydrophilic molecules will spend less time in the micelle and travel more quickly, closer to the velocity of the EOF. scispace.com This differential partitioning allows for the effective separation of neutral compounds. springernature.com

Table 3: Components and Principles of MEKC for Analyzing this compound

| Component | Function | Role in Separation |

|---|---|---|

| Capillary | Fused silica tube where separation occurs. | Provides the medium for the electrophoretic and chromatographic processes. |

| Buffer Solution | Aqueous electrolyte solution (e.g., borate buffer). | Conducts current and maintains a stable pH and EOF. |

| Surfactant (e.g., SDS) | Forms charged micelles above the CMC. scispace.com | Creates the pseudo-stationary phase for differential partitioning of neutral analytes. wikipedia.org |

| High Voltage Supply | Applies an electric field across the capillary. | Drives the electroosmotic flow and the electrophoretic migration of micelles. |

| Detector (e.g., UV-Vis) | Measures the absorbance of analytes as they pass. | Quantifies the separated components as they elute from the capillary. |

Future Research Trajectories and Translational Outlook for 2 Octyloxy Acetic Acid

Rational Design and Synthesis of Advanced Derivatives with Tuned Bioactivities

The rational design of novel derivatives based on the 2-(octyloxy)acetic acid scaffold is a primary avenue for future research, aimed at creating molecules with enhanced potency, selectivity, and specific biological activities. This process is guided by the principles of structure-activity relationships (SAR), which seek to identify the specific structural features of a compound that correlate with its biological effects. gardp.org For a class of compounds, understanding the SAR allows medicinal chemists to strategically modify a molecule to improve its desired properties, such as antimicrobial activity or selectivity, while potentially reducing toxicity. gardp.org

Key modifications to the this compound structure could include:

Alkyl Chain Modification: Altering the length and branching of the octyl chain can significantly impact the molecule's lipophilicity, which affects its ability to cross cell membranes and interact with protein targets. pharmacologymentor.com Increasing the alkyl group size can enhance lipophilicity, but an excessive increase may lead to poor solubility. pharmacologymentor.com

Ether Linkage Replacement: Substituting the ether bond with more stable linkages could increase the physiological stability of derivatives. nih.gov The introduction of a second ether function at the sn-2 position in glycerolipid analogues, for instance, has been used to increase compound stability in biological media. nih.gov

Carboxylic Acid Bioisosteres: Replacing the carboxylic acid group with other acidic functional groups (bioisosteres) like tetrazoles or phosphonates could modulate the compound's acidity, polarity, and binding interactions with biological targets.

Introduction of Stereocenters: Creating chiral centers within the molecule can lead to stereoisomers (enantiomers or diastereomers) that may exhibit vastly different biological activities, a critical consideration in drug design. pharmacologymentor.com

The synthesis of these advanced derivatives would employ established and emerging methodologies in organic chemistry. nih.govconsensus.app For example, the synthesis of phenoxyacetic acid derivatives has been achieved through reactions involving the treatment of aldehydes with ethyl bromoacetate, followed by hydrolysis. nih.gov Such established pathways can be adapted for the synthesis of novel this compound analogues. The goal is to generate a library of compounds for screening, with each molecule designed to probe a specific aspect of the SAR.

Below is a table illustrating the principles of rational design applied to a hypothetical this compound core structure.

| Modification Strategy | Structural Change Example | Predicted Impact on Bioactivity | Rationale |

| Alkyl Chain Length | Change octyl (C8) to dodecyl (C12) | Increased membrane interaction, altered receptor binding | Modifies lipophilicity and steric hindrance. pharmacologymentor.com |

| Alkyl Chain Branching | Introduce a methyl group on the octyl chain | Altered metabolic stability and target fit | Branching can prevent enzymatic degradation and change molecular shape. |

| Ether Bond Isostere | Replace ether (-O-) with thioether (-S-) | Modified bond angle, polarity, and metabolic fate | Thioethers have different electronic properties and susceptibility to oxidation. |

| Carboxylic Acid Isostere | Replace -COOH with a tetrazole ring | Enhanced metabolic stability, altered pKa | The tetrazole ring is a common bioisostere for carboxylic acid with a similar acidic profile but resistance to metabolic reduction. |

Exploration of Novel Applications in Emerging Technologies

While the primary focus for bioactive lipids is often therapeutic, the unique physicochemical properties of this compound and its derivatives make them candidates for applications in emerging technologies. As amphiphiles, these molecules have the potential to self-assemble into structures like micelles or vesicles, which are of great interest in nanotechnology and materials science.

Future research could explore the following applications:

Drug Delivery Systems: Vesicles formed from rationally designed derivatives could serve as nanocarriers for delivering therapeutic agents. The octyloxy "tail" would form a lipid bilayer, while the acetic acid "head" would interface with the aqueous environment, encapsulating drugs within the core. The stability and release characteristics could be tuned by modifying the molecular structure.

Biomaterials and Coatings: The ability of ether lipids to integrate into cell membranes suggests potential use in creating biocompatible coatings for medical implants. nih.gov Such coatings could reduce foreign body response or be functionalized to prevent biofilm formation.

Advanced Surfactants and Emulsifiers: In industrial processes, particularly those requiring "green" chemistry, derivatives of this compound could function as highly effective, biodegradable surfactants for creating stable emulsions in food, cosmetic, or manufacturing applications.

Probes for Membrane Studies: Synthetic ether lipids are valuable tools for studying the biophysical properties of cell membranes. nih.gov Fluorescently tagged derivatives of this compound could be synthesized to investigate membrane dynamics, lipid rafts, and membrane protein interactions.

The development of these applications will be supported by emerging technologies in material processing and characterization, such as high-pressure processing and ultrasound-assisted formulation, which allow for the creation of novel materials with unique functional properties. nih.govresearchgate.net

Development of Sustainable Production Methods

The future viability of this compound and its derivatives will increasingly depend on the development of sustainable and environmentally friendly production methods. Traditional chemical synthesis often relies on petroleum-based feedstocks and harsh reagents. coherentmarketinsights.com Green chemistry initiatives are driving a shift toward more sustainable practices. coherentmarketinsights.compatsnap.com

Key areas for research in sustainable production include:

Biocatalysis: Utilizing enzymes, such as lipases and etherases, offers a highly selective and efficient route for synthesis under mild conditions. mdpi.com Lipases, for example, can catalyze the synthesis of esters from acids and alcohols in solvent-free systems, which could be adapted for producing derivatives. mdpi.com The use of immobilized enzymes in continuous-flow reactors, such as enzyme membrane reactors, can enhance process stability and efficiency. rsc.org

Renewable Feedstocks: Research into producing the precursor molecules (octanol and acetic acid) from renewable biomass is crucial. Acetic acid can be produced via bio-fermentation of feedstocks like corn starch or lignocellulose, significantly reducing fossil fuel dependency. coherentmarketinsights.com Similarly, "fatty" alcohols can be derived from plant oils.

Green Solvents and Reaction Conditions: Replacing conventional organic solvents with greener alternatives, such as ionic liquids or supercritical fluids (e.g., CO2), can minimize waste and environmental impact. rsc.org Technologies like microwave-assisted synthesis can also reduce reaction times and energy consumption. mdpi.com

Innovations in fermentation and biocatalytic approaches are already being developed for related compounds, providing a clear roadmap for establishing a sustainable manufacturing process for this compound. unimi.it

Comprehensive Environmental Impact and Risk Assessment

A thorough understanding of the environmental fate and ecotoxicity of this compound is essential for its responsible development and application. While specific data is not available, a robust assessment can be projected based on studies of structurally similar long-chain aliphatic alcohols (LCOH) and carboxylic acids. nih.govnih.gov

Environmental Fate:

Biodegradation: LCOH are known to biodegrade very rapidly in the environment. nih.gov The ether linkage in this compound is generally stable but can be cleaved by specific microbial enzymes. The plausible degradation pathway would likely involve initial hydrolysis of the ether bond, followed by oxidation of the resulting alcohol and fatty acid. researchgate.netplymouth.ac.uk

Bioaccumulation: Long-chain compounds can have a potential for bioaccumulation. epa.gov However, the rapid metabolism and degradation of similar LCOH suggest that the risk for this compound may be low. nih.gov Its potential to adsorb to soil or sediment would depend on its physicochemical properties.

Mobility: The carboxylic acid group imparts some water solubility, suggesting potential mobility in aquatic systems.

Ecotoxicity:

Aquatic Toxicity: Studies on LCOH have shown that aquatic toxicity is dependent on the alkyl chain length, with a toxicity maximum observed between C13 and C14, after which insolubility reduces bioavailability and toxicity. nih.gov Based on its C8 chain, this compound would be expected to exhibit some level of aquatic toxicity, which would need to be quantified through standardized tests.

The table below summarizes the projected environmental risk profile based on data from analogous long-chain aliphatic compounds.

| Environmental Parameter | Predicted Characteristic for this compound | Basis for Prediction (Analogous Compounds) |

| Persistence | Low | Long-chain alcohols biodegrade rapidly. nih.gov Ether lipids are subject to microbial degradation pathways. researchgate.netresearchgate.net |

| Bioaccumulation Potential | Low to Moderate | Rapid biodegradation of LCOH limits accumulation. nih.gov The octyl chain provides lipophilicity, warranting specific investigation. |

| Aquatic Toxicity | Moderate | Toxicity of aliphatic alcohols is chain-length dependent. nih.gov The C8 chain falls within a range known to exhibit some toxicity. |

| Mobility in Soil | Moderate | The carboxylic acid group increases water solubility, potentially leading to leaching. |

Future research must involve standardized OECD guideline studies to determine the precise biodegradation rates, bioaccumulation factor (BCF), and acute/chronic toxicity (e.g., to daphnia, algae, and fish) of this compound and its key derivatives.

Integration with High-Throughput Screening and Omics Technologies

To accelerate the discovery of bioactive derivatives and to understand their mechanisms of action at a molecular level, the integration of this compound research with high-throughput screening (HTS) and "omics" technologies is indispensable.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of synthesized derivatives against various biological targets (e.g., enzymes, receptors, microbial strains). This enables the efficient identification of "hit" compounds with desired activities and is the first step in building a comprehensive structure-activity relationship profile. nih.gov

Omics Technologies: Once a bioactive derivative is identified, omics technologies can provide a systems-level view of its impact on cellular processes. researchgate.net

Transcriptomics: Measures changes in gene expression (RNA levels) in cells exposed to the compound, revealing which cellular pathways are activated or suppressed. nih.gov

Proteomics: Analyzes changes in the entire protein content of a cell, identifying which proteins are up- or down-regulated and providing direct insight into the cellular response. nih.gov

Metabolomics and Lipidomics: These fields study the complete set of metabolites and lipids within a cell. nih.gov For a compound like this compound, lipidomics is particularly relevant. It can reveal how the compound is metabolized, how it alters the cellular lipid landscape (e.g., membrane composition), and how it affects signaling pathways that involve other bioactive lipids. nih.gov

The integration of these multi-omics datasets offers a powerful approach to elucidate the mechanisms underlying a compound's effects, identify potential off-target interactions, and discover novel biomarkers of exposure or efficacy. nih.govfrontiersin.org This deep mechanistic understanding is crucial for translating a promising lead compound into a viable technological or therapeutic product.

Q & A

Q. What are the recommended laboratory synthesis methods for 2-(Octyloxy)acetic acid?

A stepwise etherification strategy is commonly employed. For example, the octyloxy chain can be introduced via nucleophilic substitution between octanol and a halogenated acetic acid derivative under alkaline conditions. Protective groups (e.g., Fmoc) may be used to prevent undesired side reactions during intermediate steps, followed by acidic or basic deprotection . Purification typically involves recrystallization or column chromatography to isolate the target compound.

Q. What safety protocols are critical for handling this compound?

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Gloves must be inspected for integrity before use and disposed of properly after contamination .

- Ventilation: Work in a fume hood to minimize inhalation risks .

- Storage: Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers). Stability under recommended conditions is generally high, but prolonged exposure to light or moisture should be avoided .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy: H and C NMR confirm the structure by identifying protons on the octyloxy chain (δ 0.88–1.55 ppm for CH/CH groups) and the acetic acid moiety (δ 3.5–4.2 ppm for oxygen-linked CH) .

- FT-IR Spectroscopy: Detect ester/ether C-O stretches (~1100–1250 cm) and carboxylic acid O-H stretches (~2500–3300 cm).

- Mass Spectrometry: High-resolution MS (e.g., ESI-TOF) verifies molecular weight (e.g., [M+H] at m/z 217.18) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the crystal structure of this compound, and what challenges arise?

- Methodology: Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is used. Challenges include obtaining high-quality crystals due to the compound’s hydrophobicity and conformational flexibility. Data collection parameters (e.g., monoclinic space group P2/c) must be optimized to mitigate absorption effects .

- Analysis: The octyloxy chain’s torsional angles and hydrogen-bonding networks between carboxylic acid groups are critical for interpreting packing efficiency .

Q. How can contradictions in toxicity data for alkoxyacetic acids be resolved?

- Experimental Design: Compare in vitro (e.g., cell viability assays) and in vivo (rodent models) toxicity profiles. Use LC-MS/MS to quantify metabolites like this compound in biological matrices, ensuring calibration against certified standards .

- Data Reconciliation: Account for variables such as metabolic enzyme activity differences across species and exposure duration. Cross-validate findings with computational models (e.g., QSAR) .

Q. What role does the octyloxy chain play in the compound’s reactivity and supramolecular interactions?

- Reactivity: The chain’s hydrophobicity reduces solubility in polar solvents, necessitating DMSO or THF for reactions. It also sterically hinders nucleophilic attacks on the acetic acid group .

- Supramolecular Effects: In crystal lattices, van der Waals interactions between octyl chains dominate, while carboxylic acid dimers form hydrogen bonds. This duality impacts melting points and solubility .

Q. What experimental controls are vital for assessing photostability under varying light conditions?

- Controls: Include dark controls to isolate light-induced degradation. Use UV-Vis spectroscopy to track absorbance changes (e.g., λ~270 nm for carboxylic acid chromophores).

- Conditions: Test under UVA (315–400 nm) and UVB (280–315 nm) radiation. Monitor decomposition products via GC-MS and compare with SDS-reported hazards (e.g., potential aldehydes) .

Methodological Best Practices

- Reproducibility: Document synthetic steps (e.g., molar ratios, reaction times) and characterization data comprehensively, adhering to guidelines in Instructions for Authors .

- Data Contradiction Analysis: Use statistical tools (e.g., ANOVA) to assess variability and validate instruments with certified reference materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.